

Pyridin-3-yl Octanoate: A Predictive Analysis of Biological Activity

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Pyridin-3-yl octanoate*

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-3-yl octanoate, an ester derivative of 3-hydroxypyridine and octanoic acid, represents a chemical entity for which specific biological activity data is not readily available in current scientific literature. However, by dissecting its constituent moieties and examining the activities of structurally related compounds, a predictive framework for its potential pharmacological profile can be constructed. This technical guide provides an in-depth literature review of the known biological activities of the pyridine-3-ol nucleus and octanoic acid, as well as related pyridine esters and alkylated pyridines. This analysis aims to offer a scientifically grounded forecast of the potential therapeutic applications of **Pyridin-3-yl octanoate**, guiding future research and experimental design. We will explore potential activities ranging from antimicrobial and anticancer effects to modulation of nicotinic acetylcholine receptors and influence on metabolic pathways.

Introduction: Deconstructing Pyridin-3-yl Octanoate

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs and natural products.[1][2] Its nitrogen atom imparts unique physicochemical properties, including hydrogen bonding capabilities and the ability to act as a basic center, which are crucial for interactions with biological targets.[2] The "pyridin-3-yl" moiety specifically refers to a pyridine ring substituted at the 3-position. 3-Hydroxypyridine, the parent alcohol of **Pyridin-3-yl octanoate**, serves as a versatile intermediate in the synthesis of various pharmaceuticals.[3]

The second component, octanoic acid (caprylic acid), is an eight-carbon saturated fatty acid. Medium-chain fatty acids like octanoate are known to play significant roles in cellular metabolism and signaling.[4][5] The esterification of 3-hydroxypyridine with octanoic acid to form **Pyridin-3-yl octanoate** results in a molecule with a distinct lipophilic character compared to its parent alcohol, which can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile and, consequently, its biological activity.

This guide will systematically review the established biological activities of these components and related structures to build a predictive profile for **Pyridin-3-yl octanoate**.

Predicted Biological Activities Based on the Pyridin-3-yl Moiety

The pyridin-3-yl scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities.

Antimicrobial and Antifungal Activity

Numerous pyridine derivatives have demonstrated potent antimicrobial and antifungal properties.[1][6] For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity against Gram-positive bacteria.[7] The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential enzymes. Furthermore, novel derivatives of nicotinic acid (pyridine-3-carboxylic acid) have shown significant activity against Gram-positive bacteria and fungi of the *Candida* genus.[8] Alkylated pyridine compounds have also been investigated as antimicrobial agents, with some analogs displaying potent activity against drug-resistant bacteria like methicillin-resistant *Staphylococcus aureus* (MRSA) by disrupting the cell membrane.[9]

Based on this evidence, it is plausible that **Pyridin-3-yl octanoate** could possess antimicrobial properties. The lipophilic octanoate chain may facilitate its insertion into and disruption of microbial cell membranes.

Anticancer Activity

The pyridine nucleus is a common feature in many anticancer agents.[2] Pyridine derivatives have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization.[6] For example, certain pyridin-3-yl pyrimidines have been identified as potent Bcr-Abl inhibitors, suggesting a potential role in treating chronic myeloid leukemia.[10] Additionally, novel 3-alkylpyridine marine alkaloid analogs have demonstrated cytotoxicity against colon and uterine cancer cell lines, inducing apoptosis and altering the cellular actin cytoskeleton.[11]

Given the established anticancer potential of the pyridine scaffold, **Pyridin-3-yl octanoate** warrants investigation as a potential antiproliferative agent. The octanoate moiety could influence its cellular uptake and interaction with lipophilic binding sites on cancer-related targets.

Neurological Activity: Nicotinic Acetylcholine Receptor (nAChR) Modulation

The pyridin-3-yl structure is a key component of nicotine and other nicotinic acetylcholine receptor (nAChR) ligands.[12] Anabasine, a naturally occurring nAChR ligand, features a pyridin-3-yl group.[12] Synthetic constrained versions of anabasine containing the 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane scaffold have shown high affinity for $\alpha 4\beta 2$ and $\alpha 7$ nAChR subtypes.[12] These receptors are implicated in a variety of neurological processes and are therapeutic targets for conditions like Alzheimer's disease, Parkinson's disease, and nicotine addiction.

Therefore, **Pyridin-3-yl octanoate** could potentially interact with nAChRs. The nature of this interaction (agonist or antagonist) would depend on the overall conformation and electronic properties of the molecule.

Predicted Biological Activities Based on the Octanoate Moiety

The octanoate component of the molecule is not merely a passive linker but can contribute significantly to the overall biological profile.

Influence on Cellular Metabolism

Octanoate, as a medium-chain fatty acid, is readily metabolized by cells. Studies have shown that octanoate can influence lipid metabolism by stimulating the accumulation of cytosolic triacylglycerol and increasing the expression of the fatty acid translocase CD36.[4] It has also been found to inhibit the activity of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis.[4][5] Furthermore, octanoate has been shown to inhibit the transcription of genes involved in lipogenesis, such as malic enzyme and fatty acid synthase.[5]

This suggests that **Pyridin-3-yl octanoate** could modulate cellular lipid metabolism. Upon hydrolysis, the released octanoic acid could exert these effects. The intact ester may also have its own distinct metabolic effects.

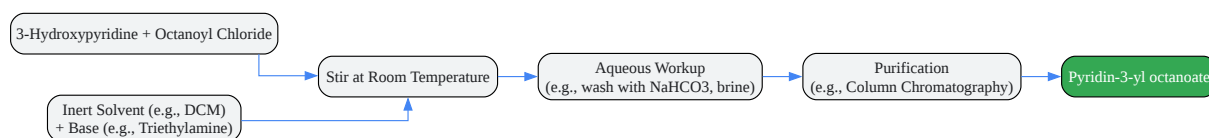
Synthesis and Experimental Protocols

While a specific synthesis for **Pyridin-3-yl octanoate** is not detailed in the reviewed literature, a general and straightforward approach would involve the esterification of 3-hydroxypyridine with octanoyl chloride or octanoic acid under appropriate conditions.

General Synthesis of Pyridin-3-yl octanoate

A plausible synthetic route is the reaction of 3-hydroxypyridine with octanoyl chloride in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane or tetrahydrofuran.

Workflow for the Synthesis of **Pyridin-3-yl octanoate**:



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Caption: General workflow for the synthesis of **Pyridin-3-yl octanoate**.

Protocol for In Vitro Antimicrobial Activity Assessment

The antimicrobial activity of **Pyridin-3-yl octanoate** can be evaluated using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol for MIC Determination:

- Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration (e.g., 5×10^5 CFU/mL).
- Preparation of Compound Dilutions: Prepare a stock solution of **Pyridin-3-yl octanoate** in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing growth medium.
- Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

Protocol for In Vitro Anticancer Activity Assessment

The cytotoxic effects of **Pyridin-3-yl octanoate** on cancer cell lines can be determined using the MTT assay.

Step-by-Step Protocol for MTT Assay:

- Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **Pyridin-3-yl octanoate** and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
- Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Summary and Structure-Activity Relationship (SAR) Insights

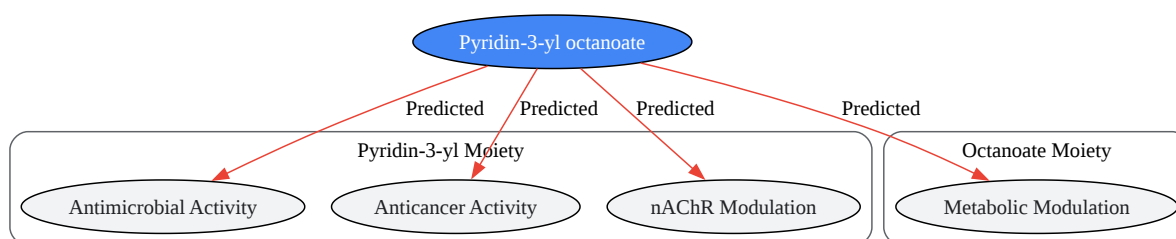
Due to the absence of direct experimental data for **Pyridin-3-yl octanoate**, a quantitative data table cannot be provided. However, we can infer potential structure-activity relationships based on the literature for related compounds.

- Lipophilicity: The addition of the C8 alkyl chain significantly increases the lipophilicity compared to 3-hydroxypyridine. This could enhance membrane permeability and potentially lead to increased potency in antimicrobial and anticancer assays where membrane interaction is crucial.
- Ester Linkage: The ester bond is susceptible to hydrolysis by cellular esterases. This could lead to a pro-drug effect, where the active species are 3-hydroxypyridine and octanoic acid.

The rate of hydrolysis would be a critical determinant of the compound's pharmacokinetic and pharmacodynamic profile.

- Substitution on the Pyridine Ring: The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents.[2] Future SAR studies should explore variations in the ester chain length and substitutions on the pyridine ring of **Pyridin-3-yl octanoate** to optimize for specific biological activities.

Logical Relationship of Predicted Activities:



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Caption: Predicted biological activities of **Pyridin-3-yl octanoate** based on its constituent moieties.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of **Pyridin-3-yl octanoate** is currently lacking, a comprehensive analysis of its structural components and related compounds provides a strong basis for predicting its potential pharmacological profile. The pyridin-3-yl moiety suggests potential for antimicrobial, anticancer, and neurological activities, while the octanoate chain implies a role in modulating cellular metabolism and enhancing membrane interactions.

This technical guide serves as a foundational resource to stimulate and guide future research into this novel compound. The next logical steps should involve the chemical synthesis of **Pyridin-3-yl octanoate** and its systematic evaluation in a battery of in vitro and in vivo assays

to validate these predictions. Specifically, screening for antimicrobial activity against a panel of pathogenic bacteria and fungi, assessing cytotoxicity in various cancer cell lines, and evaluating its binding affinity and functional activity at nicotinic acetylcholine receptors are high-priority areas for investigation. The results of these studies will be crucial in determining the therapeutic potential of **Pyridin-3-yl octanoate** and its derivatives.

References

- Daina, A., & Zoete, V. (2021). The importance of the pyridine ring in medicinal chemistry. *Expert Opinion on Drug Discovery*, 16(9), 975-988.
- Malpass, J. R., et al. (2008). Synthesis of 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane, 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, and 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands. *The Journal of Organic Chemistry*, 73(9), 3497–3507.
- Yonezawa, T., et al. (2004). Octanoate stimulates cytosolic triacylglycerol accumulation and CD36 mRNA expression but inhibits acetyl coenzyme A carboxylase activity in primary cultured bovine mammary epithelial cells. *Journal of Dairy Research*, 71(4), 398–404.
- Canchola, J. (2021). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials.
- Reyes-López, M. A., et al. (2014). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. *Marine Drugs*, 12(8), 4429–4444.
- Sharma, A., et al. (2011). Newer Biologically Active Pyridines: A Potential Review. *International Journal of Drug Development and Research*, 3(2), 182-193.
- Xuan, T. D., et al. (2017). Isolation and biological activities of 3-hydroxy-4(1H)-pyridone. *Journal of Plant Biochemistry and Biotechnology*, 26(4), 453-460.
- Nizamov, I. S., et al. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis of Monoterpenyl Alcohols. *Russian Journal of General Chemistry*, 93(7), 1735-1741.
- Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. *Molecules*, 27(14), 4578.
- Wang, Y., et al. (2015). Design, Synthesis and Biological Evaluation of Pyridin-3-yl pyrimidines as Potent Bcr-Abl Inhibitors. *Letters in Drug Design & Discovery*, 12(8), 643-651.
- Kumar, A., et al. (2016). Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. *Journal of Clinical & Diagnostic Research*, 10(1), ZC35–ZC39.
- PubChem. (n.d.). 3-(Pyridin-3-yl)propanoic acid. Retrieved from [\[Link\]](#)

- U.S. Environmental Protection Agency. (n.d.). {6-[(Pyridin-3-yl)oxy]pyridin-3-yl}boronic acid. Retrieved from [\[Link\]](#)
- U.S. Food and Drug Administration. (2005). Ethyl Octanoate. Retrieved from [\[Link\]](#)
- González-Vera, J. A., et al. (2024).
- Li, Y., et al. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. *Bioorganic & Medicinal Chemistry*, 38, 116149.
- Le, V., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. *Journal of Medicinal Chemistry*, 59(11), 5585–5604.
- Le, V., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. *Journal of Medicinal Chemistry*, 59(11), 5585–5604.
- Wilson, S. B., et al. (1992). Hexanoate and octanoate inhibit transcription of the malic enzyme and fatty acid synthase genes in chick embryo hepatocytes in culture. *The Journal of Biological Chemistry*, 267(21), 14979–14985.
- Nagafuji, P., et al. (1998). Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[9][11]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor. *Journal of Medicinal Chemistry*, 41(12), 2113–2124.
- Szałapska-Marynowska, A., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. *Chemistry & Biodiversity*, e202500264.
- Sepčić, K., et al. (2010). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. *Biometals*, 23(4), 735–745.

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Sources

- 1. Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity - MedCrave online [medcraveonline.com]
- 2. mdpi.com [mdpi.com]
- 3. chempoint.com [chempoint.com]
- 4. Octanoate stimulates cytosolic triacylglycerol accumulation and CD36 mRNA expression but inhibits acetyl coenzyme A carboxylase activity in primary cultured bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hexanoate and octanoate inhibit transcription of the malic enzyme and fatty acid synthase genes in chick embryo hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity [mdpi.com]
- 12. Synthesis of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane, and 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pyridin-3-yl Octanoate: A Predictive Analysis of Biological Activity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14316678/docs#pyridin-3-yl-octanoate-a-predictive-analysis-of-biological-activity>]

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